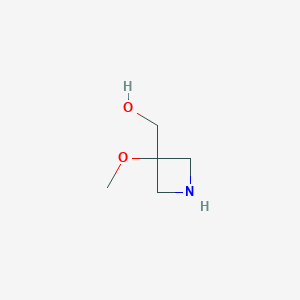
(3-Methoxyazetidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyazetidin-3-yl)methanol: is a chemical compound with the molecular formula C₅H₁₁NO₂ It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyazetidin-3-yl)methanol typically involves the reaction of azetidine with methanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of methanol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: (3-Methoxyazetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-Methoxyazetidin-3-yl)aldehyde, while reduction could produce (3-Methoxyazetidin-3-yl)methane.
科学研究应用
Chemistry: In organic synthesis, (3-Methoxyazetidin-3-yl)methanol can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its azetidine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
作用机制
The mechanism of action of (3-Methoxyazetidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific pathways. The methoxy and hydroxyl groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
(3-Hydroxyazetidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-Methoxyazetidin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(3-Methoxyazetidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: (3-Methoxyazetidin-3-yl)methanol is unique due to its combination of the azetidine ring with both methoxy and hydroxyl functional groups. This combination provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
(3-methoxyazetidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANABEYEOJKUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
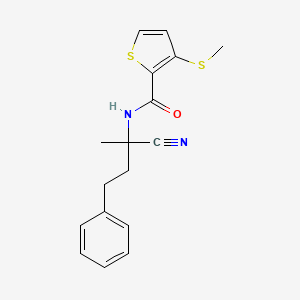
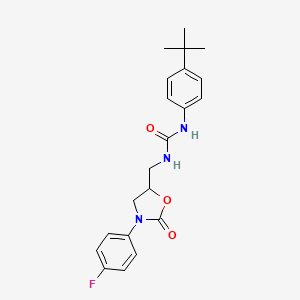
![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)
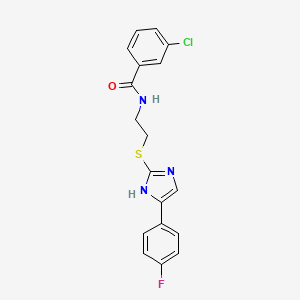
![1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide](/img/structure/B2601370.png)
![3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2601371.png)

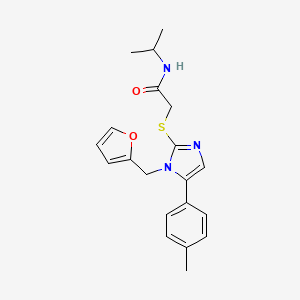
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2601379.png)

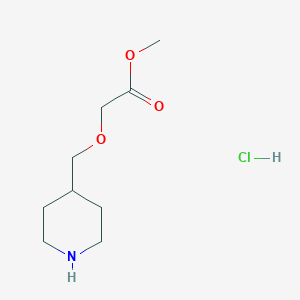
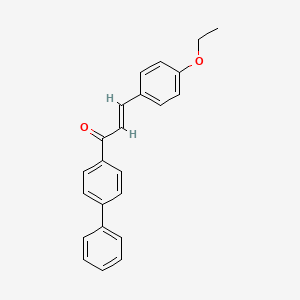
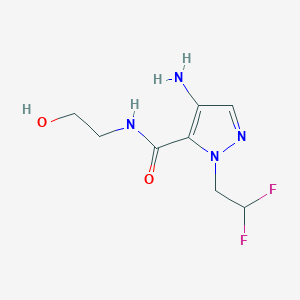
![ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2601386.png)
